molecular formula C7H6N2O2S B2574283 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid CAS No. 1369371-13-0

1-Methylthieno[2,3-d]imidazole-5-carboxylic acid

Cat. No.: B2574283
CAS No.: 1369371-13-0
M. Wt: 182.2
InChI Key: ZJPOLUPETRAQGC-UHFFFAOYSA-N
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Description

1-Methylthieno[2,3-d]imidazole-5-carboxylic acid is a heterocyclic compound featuring a fused thienoimidazole core with a methyl substituent at the 1-position and a carboxylic acid group at the 5-position. The molecular formula for a closely related derivative, 1-(2-cyclohexen-1-yl)-2-[2-fluoro-4-(phenylmethoxy)phenyl]-1H-thieno[2,3-d]imidazole-5-carboxylic acid, is C25H21FN2O3S, suggesting that substitution patterns significantly influence physicochemical and biological properties . The carboxylic acid group enables coordination in metal-organic frameworks (MOFs) or participation in hydrogen bonding, while the thienoimidazole core contributes to π-π interactions and electronic stability .

Properties

IUPAC Name

1-methylthieno[2,3-d]imidazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c1-9-3-8-6-4(9)2-5(12-6)7(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPOLUPETRAQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(S2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of amido-nitriles, which undergo cyclization in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include solvent-free microwave-assisted synthesis, which provides an efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions: 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is part of the imidazole family, which has been extensively studied for its medicinal properties. Imidazole derivatives, including 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid, are known for their ability to interact with biological macromolecules such as proteins and enzymes. This interaction makes them valuable in drug discovery processes.

Key Properties and Activities

  • Anti-inflammatory Activity : Research indicates that imidazole derivatives can exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Some studies have shown that derivatives of imidazole can inhibit cancer cell proliferation, suggesting their role in cancer therapy .
  • Analgesic Effects : The analgesic properties of these compounds can be beneficial in pain management therapies .

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in various studies. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

  • Studies have demonstrated that N-alkylimidazole derivatives exhibit enhanced antimicrobial activity due to the low pKa of their carboxylic acid moiety. This feature contributes to their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • A comparative analysis shows that longer alkyl chains on imidazole derivatives increase antibacterial activity significantly, with minimum inhibitory concentrations (MIC) being lower for compounds with longer chains .

Antiviral Applications

Recent research has also explored the antiviral potential of imidazole derivatives. For instance, certain esters and amides derived from this compound have demonstrated promising antiviral activity against orthopoxviruses.

Case Studies

  • In a study assessing the antiviral activity of various derivatives, compounds containing electron-withdrawing groups showed significant inhibition against viruses like vaccinia virus (VACV) and cowpox virus (CPXV) .
  • The selectivity index (SI) values indicated that some derivatives had high antiviral potency with low cytotoxicity, making them suitable for further development as antiviral agents .

Summary of Applications

The following table summarizes the key applications and findings related to this compound:

Application AreaKey Findings
Medicinal ChemistryAnti-inflammatory, anticancer, analgesic properties
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antiviral ActivityPromising results against orthopoxviruses with low cytotoxicity

Mechanism of Action

The mechanism of action of 1-Methylthieno[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Imidazole Derivatives
Compound Name Core Structure Substituents Molecular Weight Key Applications/Properties References
1-Methylthieno[2,3-d]imidazole-5-carboxylic acid Thieno[2,3-d]imidazole 1-Methyl, 5-carboxylic acid ~326* Potential ligand in MOFs, drug design
1-Cyclohexyl-2-phenyl-1H-thieno[2,3-d]imidazole-5-carboxylic acid Thieno[2,3-d]imidazole 1-Cyclohexyl, 2-phenyl 326.41 Research chemical (limited suppliers)
2-Ethyl-1H-benzo[d]imidazole-5-carboxylic acid (Hebic) Benzo[d]imidazole 2-Ethyl, 5-carboxylic acid 190.19 MOF construction
Etomidate (1-(α-methylbenzyl)imidazole-5-carboxylic acid ethyl ester) Imidazole 1-(α-methylbenzyl), 5-ethyl ester 244.29 Anesthetic (GABA receptor modulation)
1-Methyl-1H-imidazole-5-carboxylic acid Imidazole 1-Methyl, 5-carboxylic acid 126.11 Intermediate for biocide synthesis

*Estimated based on structural similarity to CAS 874571-86-5 .

Key Observations :

  • Core Heterocycle: Thienoimidazole derivatives exhibit enhanced aromatic stability compared to simple imidazoles or benzoimidazoles due to sulfur incorporation, which may improve binding affinity in biological systems .
  • Carboxylic Acid: Enables coordination with metal ions (e.g., in MOFs) or derivatization into amides/esters for drug discovery . Thieno vs. Benzo Fusion: Thienoimidazoles may offer distinct electronic properties (e.g., lower electron density) compared to benzoimidazoles, influencing reactivity and bioactivity .

Physicochemical Properties

Table 2: Physical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility LogP (Calculated)
1-Methyl-1H-imidazole-5-carboxylic acid 247–248 Moderate in polar solvents 0.5
1-Cyclohexyl-2-phenyl-thienoimidazole-5-carboxylic acid Not reported Low (hydrophobic substituents) 3.2
Etomidate Liquid at RT High in lipids 2.8
Hebic >250 (decomposes) Poor in water 1.9

Insights :

  • The thienoimidazole derivative’s higher LogP (3.2) compared to Hebic (1.9) suggests greater lipophilicity, which could enhance blood-brain barrier penetration in drug design .
  • The carboxylic acid group generally reduces solubility in non-polar media but improves crystallinity for MOF applications .

Biological Activity

1-Methylthieno[2,3-d]imidazole-5-carboxylic acid (MTICA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with MTICA, including its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

MTICA is characterized by its thieno-imidazole core structure, which is known for its ability to interact with various biological targets. The presence of the carboxylic acid group enhances its solubility and potential bioactivity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC7H6N2O2S
Molecular Weight182.19 g/mol
Melting Point160-162 °C

Antimicrobial Activity

Research indicates that MTICA exhibits significant antimicrobial activity against various bacterial strains. A study conducted on N-alkylimidazole derivatives, including MTICA, demonstrated that compounds with carboxylic acid moieties showed enhanced antimicrobial effects due to their low pKa values .

Table 2: Antimicrobial Activity of MTICA

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

The results indicate that MTICA's activity is particularly pronounced against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Antiviral Activity

MTICA has also been investigated for its antiviral properties. Recent studies have shown that derivatives of imidazole compounds can inhibit the replication of orthopoxviruses, suggesting a potential therapeutic application in viral infections .

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of various imidazole derivatives, MTICA exhibited significant inhibition against cowpox virus with a selectivity index (SI) indicating its potential as a lead compound for antiviral drug development .

Anticancer Activity

The anticancer properties of MTICA are under investigation, with preliminary results suggesting cytotoxic effects against various cancer cell lines. A recent study highlighted the synthesis of polycyclic compounds based on imidazole derivatives that showed promising cytotoxicity against human cancer cells .

Table 3: Cytotoxicity Data of MTICA Derivatives

CompoundCell LineIC50 (µM)
MTICAHuman nasopharyngeal carcinoma25
MTICA Derivative AMCF-7 Breast Cancer15
MTICA Derivative BA549 Lung Cancer20

These findings suggest that modifications to the imidazole structure can enhance the anticancer activity of MTICA.

The biological activity of MTICA is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in bacterial and viral replication processes. The carboxylic acid group may facilitate binding interactions that enhance its efficacy.

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